N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a trimethoxyphenyl group, and a furochromene core, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluoroaniline and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has shown potential in several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Pharmacology: Studies have explored its potential as an anti-inflammatory agent, given its ability to modulate inflammatory pathways.
Biochemistry: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industrial Applications: Its potential use in the development of new pharmaceuticals and agrochemicals has been explored, given its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: It modulates key signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound shares the trimethoxyphenyl and fluorophenyl groups but lacks the furochromene core.
3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds also feature the trimethoxyphenyl group and have shown similar biological activities.
Uniqueness
N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is unique due to its furochromene core, which imparts distinct chemical and biological properties. This core structure enhances its ability to interact with specific molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C27H22FNO7 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C27H22FNO7/c1-32-19-12-14(13-20(33-2)24(19)34-3)21-22-23(17-6-4-5-7-18(17)35-27(22)31)36-25(21)26(30)29-16-10-8-15(28)9-11-16/h4-13,21,25H,1-3H3,(H,29,30) |
InChI Key |
SERUDIVSEZFMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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